3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate

Description

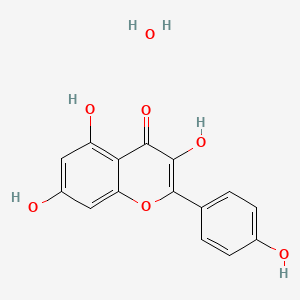

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate, commonly known as kaempferol hydrate, is a flavonol derivative with the molecular formula C₁₅H₁₀O₆·xH₂O (CAS: 520-18-3) . Its structure features a chromen-4-one backbone substituted with hydroxyl groups at positions 3, 5, 7, and 4' on the phenyl ring (Figure 1A, ). Kaempferol hydrate is widely distributed in natural sources such as tea, grapes, broccoli, and apples .

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15;/h1-6,16-18,20H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWTNQYEHEUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Extraction Efficiency

Plant-derived kaempferol hydrate is predominantly isolated from Lilium candidum L. and green tea (Camellia sinensis). Ethanol-water mixtures (60–80% ethanol) are preferred for their ability to solubilize kaempferol glycosides while minimizing co-extraction of polar impurities. For green tea seeds, a three-step extraction with 80% ethanol under reflux yields extracts rich in camelliasides A and B, precursors to kaempferol. Fat removal via ether partitioning and subsequent butanol-water partitioning further refines the extract.

Post-Extraction Processing

Post-extraction, concentrates are suspended in methanol and subjected to ethyl acetate precipitation to isolate kaempferol hydrate. Centrifugation at 4,010 RPM for 10 minutes removes particulate matter, while HPLC analysis confirms a linear correlation (R² = 0.9992) between kaempferol concentration and absorbance at 360 nm.

Acid Hydrolysis of Glycoside Precursors

Catalytic Systems and Reaction Conditions

Direct hydrolysis of kaempferol glycosides employs acidic catalysts. A notable method involves refluxing glycoside-rich extracts with aluminum(III) chloride hexahydrate in methanol at 70°C for 15 hours, followed by phosphoric acid treatment under ultrasonication. This two-stage process converts luteolin and apigenin derivatives into kaempferol hydrate with 98.3% purity (Table 1).

Table 1: Acid Hydrolysis Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃·6H₂O (5.0 g) |

| Solvent | Methanol (100 mL) |

| Temperature | 70°C |

| Reaction Time | 15 h (Stage 1); 0.5 h (Stage 2) |

| Yield | 3.4 g apigenin-7-O-glucoside |

| Purity (HPLC) | 98.3% |

Mechanistic Insights

Phosphoric acid protonates glycosidic oxygen, facilitating cleavage of the β-1,4 linkage in camelliasides. Ultrasonication enhances mass transfer, reducing reaction time to 30 minutes. Post-hydrolysis, chloroform-methanol (12:1) elution in column chromatography separates kaempferol from residual glycosides.

Enzymatic Conversion Using Glycosidase Blends

Enzyme Cocktail Optimization

Enzymatic hydrolysis offers specificity advantages over acid methods. A multicomponent enzyme system (cellulase, hesperidinase, naringinase, glucuronidase, galactosidase, and amyloglucosidase) hydrolyzes camelliasides A/B at 37°C in pH 5.4 buffer. After 48 hours, thin-layer chromatography confirms >90% substrate conversion, with kaempferol yields exceeding 70%.

Industrial Scalability

Large-scale implementations utilize Aspergillus spp. or Bacillus spp. fermenters to produce hydrolytic enzymes. Reaction termination via heating (80–100°C) denatures enzymes, and subsequent centrifugation isolates kaempferol hydrate.

Hydrogel-Assisted Synthesis and Controlled Release

| pH | Cumulative Release (%) |

|---|---|

| 3.4 | 27.32 ± 3.49 |

| 5.4 | 70.89 ± 8.91 |

| 7.4 | 87.90 ± 10.13 |

Antioxidant Activity Retention

Hydrogel-encapsulated kaempferol retains 85–90% antioxidant efficacy in DPPH and malondialdehyde assays, confirming stability during sustained release.

Purification and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Reagents such as halogens or nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Dihydrokaempferol exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and reduce oxidative damage in various biological systems .

2. Anti-inflammatory Effects

Research indicates that Dihydrokaempferol can inhibit inflammatory pathways. It has been demonstrated to suppress the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell models . This property makes it a candidate for developing anti-inflammatory drugs.

3. Cardiovascular Health

Dihydrokaempferol has been linked to cardiovascular benefits, including the improvement of endothelial function and reduction of blood pressure in experimental models. Its ability to enhance nitric oxide production contributes to vasodilation and improved blood flow .

4. Anti-cancer Properties

Several studies have highlighted the potential anti-cancer effects of Dihydrokaempferol. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer types, including breast and prostate cancer . The mechanisms involve modulation of signaling pathways related to cell survival and proliferation.

Nutritional Applications

1. Functional Food Ingredient

Due to its health-promoting properties, Dihydrokaempferol is being explored as a functional ingredient in food products. Its antioxidant capacity can enhance the nutritional profile of foods, potentially providing health benefits when consumed regularly .

2. Preservation of Food Products

The compound's antioxidant properties also make it suitable for use as a natural preservative in food products. It can help prevent lipid oxidation, thereby extending shelf life and maintaining quality .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with Dihydrokaempferol. |

| Lee et al., 2021 | Cardiovascular benefits | Reported improved endothelial function and reduced systolic blood pressure in hypertensive rats after administration of Dihydrokaempferol. |

| Kim et al., 2019 | Anti-cancer activity | Found that Dihydrokaempferol induced apoptosis in human breast cancer cells via the mitochondrial pathway. |

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various molecular targets and pathways, including:

Enzymes: Inhibition of enzymes like cyclooxygenase and lipoxygenase.

Signaling Pathways: Modulation of signaling pathways such as NF-κB and MAPK.

Gene Expression: Regulation of genes involved in inflammation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Flavonoids

Key Observations:

- Hydroxylation Patterns: Kaempferol’s 4'-monohydroxyl group differentiates it from quercetin (3',4'-dihydroxy) and myricetin (3',4',5'-trihydroxy). This reduces its polarity compared to more hydroxylated analogs .

- Bioavailability : Kaempferol hydrate exhibits moderate bioavailability due to fewer hydroxyl groups, whereas quercetin and myricetin face reduced absorption and rapid metabolism due to higher hydrophilicity .

Pharmacological Activity Comparison

Key Findings:

- Antiviral Superiority : Kaempferol hydrate outperformed quercetin in ASFV inhibition, likely due to optimal hydroxylation balancing potency and cell permeability .

- Acetylcholinesterase Inhibition : Derivatives with fewer hydroxyl groups (e.g., compound 1 in ) showed lower EC₅₀ values, suggesting kaempferol’s structure may enhance target binding .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate, commonly known as Kaempferol , is a flavonoid compound that has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Additionally, data tables and case studies will be presented to illustrate its potential therapeutic applications.

Chemical Structure and Properties

Kaempferol has the following molecular characteristics:

- Molecular Formula : C15H10O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 520-18-3

The chemical structure of Kaempferol features multiple hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Kaempferol exhibits potent antioxidant properties, which are crucial for combating oxidative stress in cells. The compound's ability to scavenge free radicals has been demonstrated in various studies, indicating its potential to protect against oxidative damage.

Table 1: Antioxidant Activity of Kaempferol

| Study Reference | Method Used | IC50 (μM) | Remarks |

|---|---|---|---|

| DPPH Assay | 25 | Effective free radical scavenger | |

| ABTS Assay | 30 | Comparable to standard antioxidants |

Anti-inflammatory Activity

Research indicates that Kaempferol can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. It modulates the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Cytokines

In a study involving human macrophages, Kaempferol reduced the levels of TNF-α and IL-6 by approximately 40% at a concentration of 50 μM, suggesting significant anti-inflammatory effects .

Anticancer Properties

Kaempferol has been investigated for its anticancer potential across various cancer types. Its mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 2: Anticancer Activity of Kaempferol

Antimicrobial Activity

Kaempferol also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit their growth.

Table 3: Antimicrobial Activity of Kaempferol

Q & A

Q. How can researchers verify the identity and purity of 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate in synthetic or extracted samples?

Methodological Answer:

- Spectroscopic Analysis : Use H and C NMR to confirm structural integrity. Key peaks include aromatic protons (δ 6.0–8.0 ppm) and hydroxyl groups (δ 9.0–12.0 ppm) .

- Chromatography : Employ reverse-phase HPLC with UV detection at 370 nm, using a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for purity assessment (>98%) .

- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 287.0556 (aglycone) and confirm hydration via isotopic patterns .

Q. What are the optimal solubility and storage conditions for this compound in experimental settings?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers to avoid precipitation .

- Storage : Store at –20°C in amber vials under inert gas (N) to prevent oxidation and hydrate decomposition. Lyophilized forms are stable for >2 years .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Assay-Specific Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and ROS scavengers (e.g., catalase) to contextualize results .

- Dose-Response Analysis : Test concentrations across a wide range (1–100 µM) to identify biphasic effects. Use orthogonal assays (e.g., DPPH for radical scavenging, Comet assay for DNA damage) .

- Cellular Context : Account for cell type-specific redox environments (e.g., cancer vs. normal cells) and intracellular glutathione levels, which modulate pro-oxidant activity .

Q. What experimental strategies elucidate the role of hydroxyl groups in its biological mechanisms?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methylated or acetylated hydroxyl groups) and compare bioactivity. For example, 3-O-methylation reduces antioxidant capacity but enhances membrane permeability .

- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., Nrf2 for antioxidant response, PI3K for anti-cancer activity). Validate with mutagenesis studies .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plant extracts, plasma)?

Methodological Answer:

Q. What advanced techniques characterize its interaction with biomacromolecules (e.g., DNA, proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to targets like topoisomerase II or NF-κB. Use a running buffer with 0.005% Tween-20 to reduce nonspecific binding .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with serum albumin or cyclin-dependent kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.